Methyl 4-hydroxythiophene-3-carboxylate

CAS No.: 65369-21-3

Cat. No.: VC8418287

Molecular Formula: C6H6O3S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65369-21-3 |

|---|---|

| Molecular Formula | C6H6O3S |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | methyl 4-hydroxythiophene-3-carboxylate |

| Standard InChI | InChI=1S/C6H6O3S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H,1H3 |

| Standard InChI Key | LYDBGZWFDPWYOF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CSC=C1O |

| Canonical SMILES | COC(=O)C1=CSC=C1O |

Introduction

Structural and Molecular Characteristics

Core Architecture

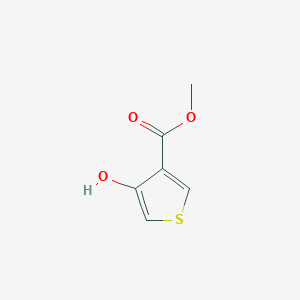

The molecular structure of methyl 4-hydroxythiophene-3-carboxylate consists of a five-membered thiophene ring with two functional groups:

-

A hydroxyl (-OH) group at position 4.

-

A methoxycarbonyl (-COOCH₃) group at position 3.

The SMILES notation (COC(=O)C1=CSC=C1O) and InChI key (LYDBGZWFDPWYOF-UHFFFAOYSA-N) confirm the regiochemistry of substituents . The planar thiophene ring exhibits partial aromaticity due to sulfur's electron-donating effects, while the hydroxyl and ester groups introduce polarity and hydrogen-bonding capabilities.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound's gas-phase behavior (Table 1) .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.01105 | 131.1 |

| [M+Na]⁺ | 180.99299 | 141.1 |

| [M+NH₄]⁺ | 176.03759 | 139.3 |

| [M-H]⁻ | 156.99649 | 131.4 |

These values suggest that sodium adducts exhibit larger CCS due to increased ion size, aligning with trends observed in similar aromatic esters .

Synthetic Strategies and Challenges

Direct Synthesis Routes

-

Esterification of Preformed Hydroxythiophene Carboxylic Acids: Reacting 4-hydroxythiophene-3-carboxylic acid with methanol under acidic or basic conditions could yield the target ester. This approach mirrors the synthesis of methyl 3-hydroxythiophene-2-carboxylate, where sodium methoxide in methanol facilitated esterification at 100°C under pressurized conditions .

-

Cyclization of Thioester Precursors: Thiophene rings can form via cyclocondensation of α,β-unsaturated esters with sulfur-containing reagents. For example, methyl thioglycolate and acrylate derivatives undergo base-mediated cyclization to yield thiophene carboxylates .

Functionalization and Derivatization

The hydroxyl group at position 4 offers a site for further modification:

-

Acetylation: Treatment with acetic anhydride could produce methyl 4-acetoxythiophene-3-carboxylate, a derivative with enhanced lipophilicity .

-

Alkylation: Methylation using iodomethane (CH₃I) may yield O- or N-alkylated products, depending on reaction conditions. Quantum chemical calculations on similar quinoline derivatives suggest O-methylation predominates under kinetic control .

Comparative Analysis with Structural Isomers

Methyl 3-Hydroxythiophene-2-Carboxylate

This isomer (CAS 5118-06-9) shares the molecular formula C₆H₆O₃S but differs in substituent positions. Key distinctions include:

-

Melting Point: 38–43°C (lit.) , whereas data for the 4-hydroxy isomer remains unreported.

-

Synthetic Yield: 88.2% under continuous flow conditions using sodium methoxide .

Methyl 4-Oxotetrahydrothiophene-3-Carboxylate

The saturated analogue (C₆H₈O₃S) features a tetrahydrothiophene ring with a ketone group at position 4. Its CCS values for [M+H]⁺ (133.6 Ų) and [M+Na]⁺ (142.3 Ų) exceed those of the aromatic derivative, reflecting increased conformational flexibility .

Analytical Characterization Techniques

Spectroscopic Methods

-

Mass Spectrometry: High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺ at m/z 159.01105) and adduct formation .

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR would reveal coupling between the thiophene ring protons and substituents, though no experimental data exists for this compound.

X-Ray Crystallography

Single-crystal analysis of analogous compounds, such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, demonstrates the utility of X-ray diffraction in resolving regiochemical ambiguities .

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods for direct synthesis, potentially leveraging flow chemistry or enzymatic catalysis.

-

Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity in vitro.

-

Computational Studies: Density functional theory (DFT) calculations to predict reactivity and spectroscopic signatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume